5-(Furan-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(Furan-2-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features both furan and thiophene rings, which are fused together through a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Furan and Thiophene Rings: The final step involves the coupling of the furan and thiophene rings through a carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-(Furan-2-yl)thiophene-2-carboxylic acid
Reduction: 5-(Furan-2-yl)thiophene-2-methanol
Substitution: Various halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
5-(Furan-2-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules to exert its therapeutic effects. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)thiophene-2-carboxylic acid
- 5-(Furan-2-yl)thiophene-2-methanol
- 2-(Furan-2-yl)thiophene
Comparison
5-(Furan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both furan and thiophene rings fused through a carbaldehyde group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. In comparison, similar compounds like 5-(Furan-2-yl)thiophene-2-carboxylic acid and 5-(Furan-2-yl)thiophene-2-methanol have different functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
5-(furan-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUVFAGSDDBEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629587 | |
Record name | 5-(Furan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-64-0 | |
Record name | 5-(2-Furanyl)-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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